![molecular formula C8H9NO2S B3081921 (E)-Ethyl 3-(thiazol-4-yl)acrylate CAS No. 111601-00-4](/img/structure/B3081921.png)
(E)-Ethyl 3-(thiazol-4-yl)acrylate
Overview
Description
“(E)-Ethyl 3-(thiazol-4-yl)acrylate” is a chemical compound with the CAS Number 111601-00-4 . It has a molecular formula of C8H9NO2S and a molecular weight of 183.22800 .
Molecular Structure Analysis
The molecular structure of “(E)-Ethyl 3-(thiazol-4-yl)acrylate” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 183.03500 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives have shown promising antimicrobial activity. They are known to block the biosynthesis of certain bacterial lipids and have shown effectiveness against various bacterial species . Some specific derivatives have shown promising results in combating antimicrobial resistance .
Anticancer Applications
Thiazole derivatives have been used in the development of anticancer drugs. They have been tested for anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) . Some newly synthesized thiazole derivatives have shown promising results in combating drug resistance in cancerous cells .
Anti-Inflammatory Applications
Thiazole derivatives have been used in the development of anti-inflammatory drugs . They have shown potential in treating conditions characterized by inflammation.
Antidiabetic Applications
Thiazole derivatives have shown potential in the treatment of diabetes . They have been studied for their antidiabetic properties.
Industrial Applications
Thiazole derivatives have been used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Pharmaceutical Applications
Thiazole derivatives have been used in the development of various pharmaceutical drugs. They appear in antibiotics like bacitracin and penicillin . They are also used in the development of drugs for treating HIV/AIDS (ritonavir) and ulcers (nizatidine) .
Antioxidant Applications
Thiazole derivatives have shown antioxidant properties . They have been studied for their potential in combating oxidative stress in the body.
Neurological Applications
Thiazole derivatives have been used in the development of drugs for treating neurological conditions. They have shown potential in the treatment of Alzheimer’s disease .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit inhibitory effects on various bacteria strains . These include Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibitory effects . The interaction of these molecules with calf thymus-DNA (CT-DNA) was investigated, suggesting a potential mechanism of interaction with nucleic acids .
Biochemical Pathways
It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, exhibit various biological activities due to the presence ofN–C–S– moiety . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known for their strong aromaticity, which provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .
Result of Action
Similar compounds have been found to exhibit inhibitory effects on various bacteria strains . This suggests that the compound may have antimicrobial properties.
Action Environment
Similar compounds are known for their strong aromaticity, which provides great in vivo stability to this five-membered ring system . This suggests that these compounds may be stable under various environmental conditions.
properties
IUPAC Name |
ethyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZBGNZLXTBGQ-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CSC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CSC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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